molecular formula C11H7ClF6OS2 B14058932 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14058932
M. Wt: 368.7 g/mol
InChI Key: ZLZHNJQXIDGPCA-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with trifluoromethylthio groups is synthesized through a series of reactions involving halogenation and subsequent substitution reactions.

    Attachment of the Chloropropanone Moiety: The chloropropanone group is introduced through a reaction with an appropriate chlorinating agent under controlled conditions.

Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, forming new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Industry: It is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target proteins, where it can modulate their activity through covalent or non-covalent interactions. The specific pathways involved depend on the biological context and the nature of the target proteins.

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with other compounds containing trifluoromethylthio groups or chloropropanone moieties. Similar compounds include:

    3,5-Bis(trifluoromethyl)phenylthiourea: This compound shares the trifluoromethylthio groups but differs in its core structure, leading to different reactivity and applications.

    1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: This compound has a similar phenyl ring but contains an alcohol group instead of a chloropropanone moiety, resulting in different chemical properties and uses.

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6OS2/c12-2-1-9(19)6-3-7(20-10(13,14)15)5-8(4-6)21-11(16,17)18/h3-5H,1-2H2

InChI Key

ZLZHNJQXIDGPCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)CCCl

Origin of Product

United States

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